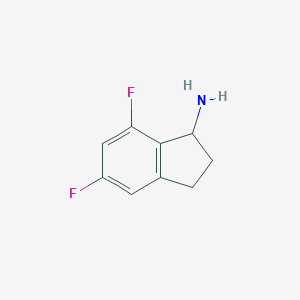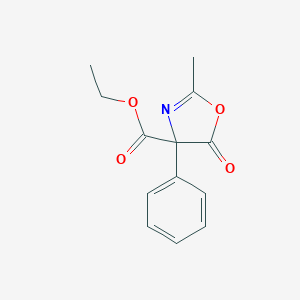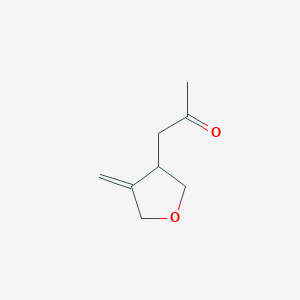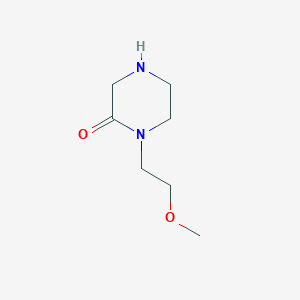
3,5-Dichloro-4-ethoxy-2-fluoropyridine
Vue d'ensemble
Description
3,5-Dichloro-4-ethoxy-2-fluoropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DEFP, and it is a heterocyclic compound that contains a pyridine ring. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DEFP is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. DEFP has also been found to inhibit the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects
DEFP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory cytokines. DEFP has also been found to have antifungal properties and has been used in the development of antifungal drugs.
Avantages Et Limitations Des Expériences En Laboratoire
DEFP has several advantages for lab experiments. It is easy to synthesize and has a high yield. DEFP is also stable and can be stored for a long time. However, DEFP has some limitations. It is toxic and can be harmful if not handled properly. DEFP is also expensive, which can limit its use in lab experiments.
Orientations Futures
DEFP has several potential future directions. One future direction is the development of more potent anti-cancer drugs using DEFP as a lead compound. Another future direction is the development of more potent anti-inflammatory drugs using DEFP. DEFP can also be used in the development of antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, DEFP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects. DEFP has potential applications in the development of anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
DEFP has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. DEFP has been found to have anti-cancer properties, and it has been used in the development of anti-cancer drugs. DEFP has also been found to have anti-inflammatory properties, and it has been used in the development of anti-inflammatory drugs.
Propriétés
Numéro CAS |
175965-86-3 |
|---|---|
Formule moléculaire |
C7H6Cl2FNO |
Poids moléculaire |
210.03 g/mol |
Nom IUPAC |
3,5-dichloro-4-ethoxy-2-fluoropyridine |
InChI |
InChI=1S/C7H6Cl2FNO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3 |
Clé InChI |
RJQKBZDWUIDVIR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=NC=C1Cl)F)Cl |
SMILES canonique |
CCOC1=C(C(=NC=C1Cl)F)Cl |
Synonymes |
Pyridine,3,5-dichloro-4-ethoxy-2-fluoro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)


![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)






![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)